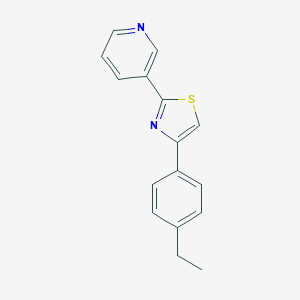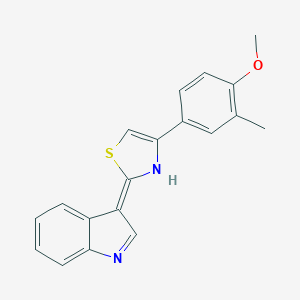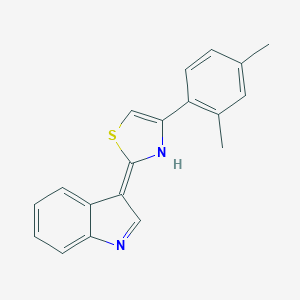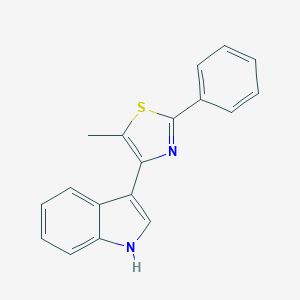![molecular formula C24H28N6O8 B289550 diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289550.png)
diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (DETB) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DETB is a member of the 1,2,3-triazole family of compounds, which have been shown to have a variety of biological activities.
作用機序
The mechanism of action of diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate increases the levels of incretin hormones, which in turn leads to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of DPP-4, the induction of apoptosis in cancer cells, and the inhibition of viral replication. In addition, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments is its high potency and specificity. diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have potent inhibitory activity against DPP-4, and its specificity for this enzyme makes it a valuable tool for studying the role of DPP-4 in various biological processes. However, one limitation of using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments is its potential toxicity. Like many chemical compounds, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be toxic at high concentrations, and care must be taken when handling and using it in experiments.
将来の方向性
There are many future directions for research on diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. In addition, further research is needed to determine the safety and toxicity of diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biological activities, including antitumor, antiviral, and antimicrobial effects, and its inhibition of DPP-4 makes it a potential therapeutic agent for the treatment of type 2 diabetes. While there are advantages and limitations to using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments, there are many future directions for research on this compound, and its potential applications in medicine and biology are exciting areas for further investigation.
合成法
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized using a variety of methods, including click chemistry, which involves the reaction of an azide with an alkyne. One of the most common methods for synthesizing diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne with an azide to form a 1,2,3-triazole ring. The reaction can be catalyzed by copper (I) or copper (II) salts, and the reaction proceeds rapidly and with high yield.
科学的研究の応用
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biological activities, including antitumor, antiviral, and antimicrobial effects. In addition, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This makes diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate a potential therapeutic agent for the treatment of type 2 diabetes.
特性
分子式 |
C24H28N6O8 |
|---|---|
分子量 |
528.5 g/mol |
IUPAC名 |
diethyl 1-[[2-[[4,5-bis(ethoxycarbonyl)triazol-1-yl]methyl]phenyl]methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C24H28N6O8/c1-5-35-21(31)17-19(23(33)37-7-3)29(27-25-17)13-15-11-9-10-12-16(15)14-30-20(24(34)38-8-4)18(26-28-30)22(32)36-6-2/h9-12H,5-8,13-14H2,1-4H3 |
InChIキー |
YTXBREZCNXEJKE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2CN3C(=C(N=N3)C(=O)OCC)C(=O)OCC)C(=O)OCC |
正規SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2CN3C(=C(N=N3)C(=O)OCC)C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)

![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)




![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B289485.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)
![N-(2-amino-3-nitrophenyl)-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide](/img/structure/B289494.png)